molecular formula C8H8BN3O2 B12438645 (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid

(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid

Cat. No.: B12438645
M. Wt: 188.98 g/mol
InChI Key: MTQRSAMYORTFQT-UHFFFAOYSA-N
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Description

(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .

Industrial Production Methods

Industrial production methods for (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole ring is known for its bioactivity, and the boronic acid group can interact with biological targets such as enzymes and receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and triazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-1,2,4-triazol-1-yl)phenyl)boronic acid
  • (4-(1H-1,2,3-triazol-4-yl)phenyl)boronic acid
  • (4-(1H-1,2,4-triazol-5-yl)phenyl)boronic acid

Uniqueness

(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is unique due to the specific positioning of the triazole ring on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

[4-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12)

InChI Key

MTQRSAMYORTFQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=NN2)(O)O

Origin of Product

United States

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